(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate
Description
The compound "(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate" is a heterocyclic hybrid molecule combining a pyrido[1,2-a]pyrimidin-4-one core and a dihydroisoquinoline carboxylate moiety. The pyrido-pyrimidine fragment features a 4-oxo group at position 4 and a methyl ester linkage at position 2, while the dihydroisoquinoline component includes a 1-oxo group and a meta-tolyl (m-tolyl) substituent at position 2.
Properties
IUPAC Name |
(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c1-17-7-6-8-19(13-17)29-15-22(20-9-2-3-10-21(20)25(29)31)26(32)33-16-18-14-24(30)28-12-5-4-11-23(28)27-18/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXCEROMDGZSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the HIV-1 virus and is a key target for antiretroviral therapies.
Mode of Action
The compound interacts with the active site of the HIV-1 integrase. The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion. This interaction inhibits the activity of the integrase, thereby preventing the replication of the HIV-1 virus.
Biochemical Pathways
The compound affects the HIV-1 life cycle by inhibiting the integrase enzyme. The HIV-1 life cycle includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation. By inhibiting the integrase, the compound prevents the integration step, which is crucial for the replication of the virus.
Biochemical Analysis
Biochemical Properties
The compound (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate has been shown to interact with various enzymes and proteins. For instance, it has been found to bind into the active site of PFV integrase (IN), an enzyme essential for HIV-1 replication. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion.
Cellular Effects
In cellular studies, this compound has displayed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures. It influences cell function by inhibiting the activity of PFV integrase, thereby disrupting the life cycle of the HIV-1 virus.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of PFV integrase. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion, thereby inhibiting the enzyme’s activity.
Temporal Effects in Laboratory Settings
It has been reported that the compound exhibits no significant cytotoxicity at a concentration of 100 μM.
Biological Activity
The compound (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrido-pyrimidine core fused with an isoquinoline moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects of various pyrido-pyrimidine derivatives, it was found that specific substitutions on the isoquinoline ring enhanced the anticancer activity significantly. The compound demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting promising potential for further development as an anticancer agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that related pyrido-pyrimidine derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro assays revealed that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Studies have indicated that similar structures can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Evidence:
In models of acute inflammation, compounds structurally related to this compound have shown a dose-dependent reduction in edema and inflammatory markers .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrido-pyrimidine and isoquinoline rings can lead to significant changes in potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Isoquinoline | Increased cytotoxicity against cancer cells |
| Alteration of Carboxylate Group | Enhanced antimicrobial properties |
| Variations in Methyl Group | Improved anti-inflammatory effects |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Frameworks
The pyrido[1,2-a]pyrimidine scaffold is a common feature in several bioactive compounds. For example:
- N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides () share the pyrido-pyrimidine core but differ in substituents. These compounds exhibit analgesic activity in the "acetic acid writhing" model, with bioisosteric equivalence to 4-hydroxyquinolin-2-ones noted .
- 1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide () incorporates a pyrrolo-pyrimidine extension, enhancing steric bulk and likely altering target selectivity compared to the simpler pyrido-pyrimidine system .
Substituent Effects on Bioactivity
- Position of Oxo Groups: The 4-oxo group in the target compound aligns with derivatives in , which are critical for hydrogen bonding in receptor interactions. Shifting the oxo group (e.g., to position 1 in dihydroisoquinoline) may alter electronic properties and binding affinity.
- highlights that benzylamide substituents in pyrido-pyrimidines modulate activity, with meta-substituted variants showing distinct pharmacokinetic profiles .
Spectroscopic and Computational Insights
- NMR Shifts : In pyrido-pyrimidine derivatives (), aromatic proton signals are deshielded due to electron-withdrawing oxo groups. The m-tolyl group in the target compound would likely produce distinct splitting patterns in $ ^1H $-NMR, similar to para-substituted analogs but with meta-specific coupling .
- The dihydroisoquinoline moiety may introduce additional steric constraints compared to simpler benzylamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
